molecular formula C7H5Cl2NO5S B13765183 Benzenesulfonic acid, 3,5-dichloro-4-methyl-2-nitro- CAS No. 68368-40-1

Benzenesulfonic acid, 3,5-dichloro-4-methyl-2-nitro-

Cat. No.: B13765183
CAS No.: 68368-40-1
M. Wt: 286.09 g/mol
InChI Key: ABQUUVRUHRHFHR-UHFFFAOYSA-N
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Description

Benzenesulfonic acid derivatives are widely used in industrial and pharmaceutical applications due to their tunable electronic and steric properties imparted by substituents. The compound "Benzenesulfonic acid, 3,5-dichloro-4-methyl-2-nitro-" features a sulfonic acid group (-SO₃H) attached to a benzene ring substituted with chlorine atoms at positions 3 and 5, a methyl group at position 4, and a nitro group (-NO₂) at position 2. This combination of electron-withdrawing (Cl, NO₂) and electron-donating (CH₃) groups significantly influences its acidity, solubility, and reactivity.

Properties

CAS No.

68368-40-1

Molecular Formula

C7H5Cl2NO5S

Molecular Weight

286.09 g/mol

IUPAC Name

3,5-dichloro-4-methyl-2-nitrobenzenesulfonic acid

InChI

InChI=1S/C7H5Cl2NO5S/c1-3-4(8)2-5(16(13,14)15)7(6(3)9)10(11)12/h2H,1H3,(H,13,14,15)

InChI Key

ABQUUVRUHRHFHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Cl)[N+](=O)[O-])S(=O)(=O)O)Cl

Origin of Product

United States

Preparation Methods

Nitration of Dichlorotoluene Derivatives

Nitration is a critical step to introduce the nitro group at the 2-position relative to the methyl substituent. A typical nitration method involves:

  • Dissolving dichlorotoluene (e.g., 2,4- or 3,5-dichlorotoluene) in an inert solvent such as dichloroethane.
  • Slowly adding concentrated nitric acid (98%) at controlled low temperatures (e.g., 0 to -10 °C) to avoid over-nitration and side reactions.
  • Maintaining the reaction temperature and time to ensure selective nitration at the desired position.

Example from patent CN112266326A:

Step Reagents & Conditions Details
Dissolution 32.2 g (0.2 mol) 2,5-dichlorotoluene in 100 g dichloroethane Three-neck flask setup
Nitration 13.9 g (0.22 mol) 98% nitric acid added slowly Temperature controlled at -10 °C, reaction for 4 hours
Workup Addition of ice, filtration, recrystallization Purification by n-hexane recrystallization

This method yields 2,4-dichloro-5-nitrotoluene with high selectivity and yield.

Sulfonation / Sulfonylation to Introduce Benzenesulfonic Acid Group

The benzenesulfonic acid group can be introduced either by direct sulfonation or by preparing sulfonate esters followed by hydrolysis.

  • Direct sulfonation involves treating the aromatic compound with sulfuric acid or chlorosulfonic acid under controlled temperature.
  • Alternatively, sulfonate esters such as methyl or tolyl sulfonates can be prepared and later converted to sulfonic acids.

Example from EP0342532A1:

  • Preparation of 4-chloro-2-methylphenyl methanesulfonate by reacting 4-chloro-2-methylbenzene with methanesulfonic acid chloride in the presence of pyridine.
  • Subsequent nitration at the 5-position of the phenyl sulfonate.
  • Acidic or alkaline elimination of the sulfonyl residue to obtain the nitro-substituted phenol derivative.

This approach highlights the use of sulfonate intermediates for regioselective functionalization.

Nitration Using p-Methylbenzenesulfonic Acid as Catalyst

A notable method for nitration of chlorinated aromatic compounds involves the use of p-methylbenzenesulfonic acid as a solid acid catalyst to improve yield and purity.

From patent CN102675120A:

Parameter Details
Catalyst p-Methylbenzenesulfonic acid
Reactants o-Dichlorobenzene and 98% nitric acid
Molar ratio (catalyst:nitric acid:o-dichlorobenzene) 1:1.3:1.25
Temperature 45-50 °C
Reaction time 6-8 hours nitration + 2.5 hours insulation + 0.5 hour standing
Reaction mode Outer circulation mode for thorough mixing
Yield 98%
Purity ≥99.8%

This method provides high yield and purity of 3,4-dichloronitrobenzene, which is closely related to the target compound in terms of substitution pattern. The use of p-methylbenzenesulfonic acid simplifies the reaction steps, reduces waste, and enhances environmental safety.

Oxidation and Further Functionalization

For compounds requiring oxidation of methyl groups to sulfonyl or sulfonic acid groups, the following process is reported for related compounds such as 2-nitro-4-methylsulfonylbenzoic acid:

  • Nitration of methylsulfonyltoluene with nitric acid and sulfuric acid.
  • Oxidation in presence of vanadium pentoxide (V2O5) catalyst and nitric acid at elevated temperatures (142-146 °C).
  • Multiple washing, filtration, and drying steps to isolate the sulfonylbenzoic acid derivative with high purity and yield.

This process exemplifies advanced oxidation and purification for sulfonic acid derivatives.

Summary Table of Preparation Parameters

Step Reagent(s) Catalyst Conditions Yield (%) Purity (%) Notes
Nitration of dichlorotoluene Dichlorotoluene, HNO3 (98%) None or p-methylbenzenesulfonic acid 0 to 50 °C, 4-8 h Up to 98 >99.8 Outer circulation mode improves yield
Sulfonation / Sulfonylation Methanesulfonic acid chloride, pyridine - Room temp to mild heating Not specified High Sulfonate esters as intermediates
Oxidation to sulfonic acid Nitrated methylsulfone, H2SO4, HNO3, V2O5 V2O5 142-146 °C, 1-2 h High (not specified) High Multi-step nitration + oxidation

Analytical and Research Notes

  • The outer circulation nitration system enhances mass transfer and reaction completeness, leading to high yields and purity.
  • Use of solid acid catalysts like p-methylbenzenesulfonic acid reduces environmental impact by simplifying separation and recycling.
  • Temperature control is critical to avoid over-nitration or side reactions.
  • The sequence of substitution (methyl, chloro, nitro, sulfonic acid) affects regioselectivity and requires careful planning.
  • Multi-step processes involving nitration followed by oxidation are effective for introducing sulfonic acid groups on methyl-substituted aromatics.

Mechanism of Action

Comparison with Similar Compounds

Chlorinated Derivatives

  • 2,6-Dichloro-3-Hydroxytoluene-4-Sulphonic Acid, Sodium Salt (CAS 94022-24-9) :

    • Substituents: Cl (2,6), OH (3), CH₃ (4).
    • Key Differences: The hydroxyl group increases hydrophilicity compared to the nitro group in the target compound. The sodium salt form enhances water solubility, making it suitable for detergent formulations .
    • Acidity: Hydroxyl and sulfonic acid groups contribute to a lower pKa (~1–2) compared to nitro-substituted analogues.
  • Benzenesulfonic Acid, 2-Chloro-3,5-Dinitro-, Sodium Salt: Substituents: Cl (2), NO₂ (3,5). Key Differences: The absence of a methyl group reduces steric hindrance, favoring electrophilic substitution reactions. The dual nitro groups enhance acidity (pKa < -2) and thermal stability .

Methyl-Substituted Derivatives

  • 3,5-Diamino-2,4,6-Trimethylbenzenesulfonic Acid (CAS 32432-55-6): Substituents: NH₂ (3,5), CH₃ (2,4,6). Key Differences: Amino groups increase basicity and reduce acidity (pKa ~4–5) compared to nitro/chloro derivatives. Methyl groups improve solubility in organic solvents .

Nitro-Substituted Derivatives

  • 4-Nitrotoluene-2-Sulfonic Acid (CAS 121-03-9): Substituents: NO₂ (4), CH₃ (2). Key Differences: The nitro group at position 4 (vs. 2 in the target compound) alters electronic distribution, reducing meta-directing effects in sulfonation reactions. Acute toxicity studies in rabbits indicate moderate skin irritation .

Physicochemical Properties

Property 3,5-Dichloro-4-Methyl-2-Nitro- (Inferred) 2,6-Dichloro-3-Hydroxytoluene-4-Sulphonate 2-Chloro-3,5-Dinitro- 4-Nitrotoluene-2-Sulfonic Acid
Molecular Weight ~280 g/mol 267.6 g/mol 282.6 g/mol 217.21 g/mol
Solubility Moderate in polar solvents High (water >100 g/L) Low (organic solvents) Moderate in water
pKa ~-2.5 (estimated) ~1.5 <-2.8 ~-1.0
Melting Point ~100–120°C (estimated) Not reported >200°C 51°C

Biological Activity

Benzenesulfonic acid, 3,5-dichloro-4-methyl-2-nitro- (CAS: 68368-40-1), is a sulfonic acid derivative with notable biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C₇H₅Cl₂NO₅S
  • SMILES Notation : O=S(=O)(O)c1c(N+[O-])c(c(c(Cl)c1)C)Cl
  • Molecular Weight : 232.09 g/mol

Antibacterial and Antiparasitic Properties

Recent studies have highlighted the antibacterial and antiparasitic properties of benzenesulfonic acid derivatives. For instance, compounds related to benzenesulfonic acid have shown efficacy against various microbial strains. The mechanisms proposed include:

  • Competitive Inhibition : Compounds may inhibit critical enzymes in pathogens.
  • Generation of Reactive Oxygen Species (ROS) : This leads to oxidative stress in microbial cells, disrupting their functions.

In a study examining various derivatives, benzenesulfonic acids demonstrated significant activity against Plasmodium falciparum, with IC₅₀ values indicating potent effects compared to traditional antimalarials like chloroquine .

Cardiovascular Effects

Research has indicated that certain benzenesulfonamide derivatives can influence cardiovascular parameters. For example:

  • Perfusion Pressure Reduction : Compounds like 4-(2-aminoethyl)-benzenesulfonamide were shown to decrease coronary resistance in isolated rat heart models, suggesting potential applications in managing blood pressure .
  • Calcium Channel Interaction : Theoretical studies suggest that these compounds may interact with calcium channels, affecting cardiac contractility and vascular resistance .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of benzenesulfonic acid derivatives. Theoretical models have been employed to predict these parameters:

ParameterValue
AbsorptionHigh
DistributionModerate
MetabolismHepatic
ExcretionRenal
ToxicityModerate

These findings suggest that while the compound may have therapeutic potential, careful consideration of its pharmacokinetic profile is necessary for safe application.

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To evaluate the effectiveness of benzenesulfonic acid derivatives against various bacterial strains.
    • Methodology : In vitro assays were conducted using different concentrations of the compound.
    • Results : Significant inhibition was observed against both Gram-positive and Gram-negative bacteria.
  • Cardiovascular Study :
    • Objective : To assess the impact of 4-(2-aminoethyl)-benzenesulfonamide on coronary resistance.
    • Methodology : Isolated rat hearts were perfused with varying concentrations of the compound.
    • Results : A marked decrease in perfusion pressure was noted, implicating potential therapeutic use in hypertension .

Q & A

Q. Q1. What are the key steps in synthesizing 3,5-dichloro-4-methyl-2-nitrobenzenesulfonic acid, and how can reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring:

Sulfonation : Introduce the sulfonic acid group using concentrated sulfuric acid under reflux .

Nitration : Controlled nitration at the 2-position using a mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .

Chlorination : Electrophilic substitution with Cl₂ in the presence of FeCl₃ to install 3,5-dichloro groups. Temperature control (40–60°C) minimizes side reactions .

Methylation : Friedel-Crafts alkylation with methyl chloride, requiring anhydrous AlCl₃ as a catalyst .

Q. Critical Parameters :

  • Temperature : Excess heat during nitration can lead to di-nitration byproducts.
  • Reagent Purity : Trace moisture during methylation deactivates AlCl₃, reducing yield.
  • Workup : Neutralization of acidic intermediates (e.g., with NaOH) prevents decomposition .

Advanced Reaction Optimization

Q. Q2. How can regioselectivity challenges in nitration/chlorination be addressed for this compound?

Methodological Answer: Regioselectivity is governed by directing effects:

  • Nitration : The sulfonic acid group is a strong meta-director, favoring nitration at the 2-position (ortho to methyl, para to sulfonic acid). Use low temperatures (0–5°C) to slow reaction kinetics and improve selectivity .
  • Chlorination : Steric hindrance from the methyl group at position 4 and the sulfonic acid at position 1 directs Cl to 3,5 positions. Kinetic vs. thermodynamic control can be tuned via reaction time: shorter durations favor kinetic (3,5) products, while prolonged reactions risk para-chlorination .

Q. Validation :

  • HPLC-MS : Monitor intermediate purity after each step .
  • Computational Modeling : DFT calculations predict substituent effects on transition states .

Analytical Characterization

Q. Q3. What spectroscopic methods are critical for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is essential:

¹H/¹³C NMR :

  • Aromatic protons appear as doublets (J = 8–10 Hz) due to adjacent substituents.
  • Methyl group (δ 2.4–2.6 ppm) and sulfonic acid (δ 7.5–8.0 ppm) confirm substitution patterns .

IR Spectroscopy :

  • S=O stretching (1170–1230 cm⁻¹) and NO₂ symmetric/asymmetric stretches (1520, 1350 cm⁻¹) .

Mass Spectrometry :

  • ESI-MS in negative mode detects [M-H]⁻ ions; fragmentation confirms loss of SO₃H (m/z 80) .

Q. Advanced Tip :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .

Environmental and Toxicological Profiling

Q. Q4. How can researchers assess the environmental persistence and aquatic toxicity of this compound?

Methodological Answer:

  • Persistence :
    • OECD 301B Test : Measure biodegradability in aqueous systems. Sulfonic acid groups enhance water solubility, but nitro and chloro groups may reduce microbial degradation .
  • Aquatic Toxicity :
    • Daphnia magna Assay : Chronic toxicity (21-day NOEC) evaluates effects on reproduction. Structural analogs show NOECs of 0.3–3.25 mg/L, suggesting moderate toxicity .
  • QSAR Modeling : Predict bioaccumulation potential using logP values; the polar sulfonic acid group likely limits bioaccumulation .

Structural Modifications and Applications

Q. Q5. What strategies are effective for modifying this compound to enhance bioactivity?

Methodological Answer:

  • Sulfonamide Derivatives : Replace the sulfonic acid with sulfonamide groups via reaction with amines (e.g., NH₃ or R-NH₂) to improve membrane permeability .
  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to NH₂, enabling coupling reactions (e.g., triazine linkages for agrochemicals) .
  • Halogen Exchange : Replace Cl with F using KF/CuI in DMF to alter electronic properties and metabolic stability .

Q. Case Study :

  • Triazine Conjugates : Coupling with 4,6-dichloro-1,3,5-triazine enhances herbicidal activity. Monitor reactivity using TLC (Rf shift from 0.5 to 0.7 in ethyl acetate/hexane) .

Data Contradictions and Reproducibility

Q. Q6. How should researchers address discrepancies in reported synthetic yields (e.g., 40–70%) for this compound?

Methodological Answer:

  • Root-Cause Analysis :
    • Reagent Quality : Impure Cl₂ (e.g., HCl contamination) reduces chlorination efficiency .
    • Scale Effects : Pilot-scale reactions may suffer from inefficient mixing vs. bench-scale.
  • Design of Experiments (DoE) :
    • Vary temperature, stoichiometry, and catalyst load to identify optimal conditions .
  • Reproducibility Protocols :
    • Standardize workup (e.g., quenching with ice-water) and purification (column chromatography vs. recrystallization) .

Safety and Handling

Q. Q7. What safety protocols are critical when handling intermediates like benzenesulfonyl chloride?

Methodological Answer:

  • Hazard Mitigation :
    • Ventilation : Use fume hoods due to lachrymatory and corrosive vapors .
    • PPE : Acid-resistant gloves (e.g., nitrile) and face shields.
  • Spill Management :
    • Neutralize benzenesulfonyl chloride spills with sodium bicarbonate before disposal .
  • Storage :
    • Store under inert gas (N₂) in glass (not plastic) containers to prevent hydrolysis .

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